Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]-

Catalog No.
S661719
CAS No.
54549-72-3
M.F
C11H14O2
M. Wt
178.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]-

CAS Number

54549-72-3

Product Name

Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]-

IUPAC Name

1-[4-(2-hydroxypropan-2-yl)phenyl]ethanone

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C11H14O2/c1-8(12)9-4-6-10(7-5-9)11(2,3)13/h4-7,13H,1-3H3

InChI Key

KWWWFTBWCKTBQI-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)C(C)(C)O

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(C)(C)O

Potential Research Areas:

Due to the presence of a functional ketone group (C=O) and a hydroxyl group (OH), this molecule could be of interest in various research fields, but there is no documented scientific research specifically on this compound yet. Here are some potential areas where it might be investigated:

  • Organic synthesis: The ketone group can participate in various organic reactions, making it a potential building block for more complex molecules.
  • Biological activity: The combination of the ketone and hydroxyl groups could lead to interesting biological properties. However, further research is needed to determine its potential bioactivity.
  • Material science: The molecule's structure might be suitable for development into new materials with specific properties, but this is purely speculative and requires investigation.

Finding Further Information:

  • Scientific databases like PubChem and the NIST WebBook can be monitored for future updates on research related to this compound.
  • Searching for similar molecules with a ketone group and a hydroxyl group might reveal related research areas that could be applicable to Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]-.

Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]-, also known as 1-[4-(2-hydroxypropan-2-yl)phenyl]ethanone, is an organic compound with the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol. This compound features a phenyl ring substituted with a hydroxy group and an ethanone functional group, making it structurally significant in various chemical and biological contexts. The compound is categorized under the United Nations GHS hazard class as an irritant, with specific warnings regarding skin and eye irritation .

Typical of ketones and phenolic compounds. Key reactions include:

  • Nucleophilic Addition: The carbonyl group in the ethanone can undergo nucleophilic attack by various nucleophiles.
  • Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidative conditions, potentially forming diketones.
  • Esterification: Reacting with alcohols can lead to the formation of esters.

These reactions highlight its versatility in synthetic organic chemistry.

Synthesis of Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]- can be achieved through several methods:

  • Acetylation of Phenolic Compounds: This involves the reaction of a suitable phenolic precursor with acetic anhydride or acetyl chloride.
  • Grignard Reactions: Utilizing Grignard reagents with appropriate carbonyl compounds could yield this compound through careful control of reaction conditions.

These synthetic routes allow for the modification of the compound’s structure for various applications.

Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]- finds utility in several fields:

  • Pharmaceuticals: Its potential anti-inflammatory properties make it a candidate for drug development.
  • Chemical Research: As a building block in organic synthesis, it serves as a precursor for more complex molecules.
  • Cosmetics: Due to its phenolic structure, it may be used in formulations requiring antioxidant properties.

Interaction studies involving Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]- focus primarily on its biological effects and potential interactions with biological targets. Preliminary studies suggest that it may interact with inflammatory pathways, although detailed mechanisms remain to be elucidated. Further research is necessary to fully understand its pharmacodynamics and pharmacokinetics.

Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]- shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
4-HydroxyacetophenoneC₈H₈O₃Contains a hydroxy group directly on the ring
AcetophenoneC₈H₈OLacks hydroxyl substitution but has similar ketone structure
2-HydroxyacetophenoneC₈H₉O₃Hydroxyl group at different position on the ring
4-(Hydroxymethyl)acetophenoneC₉H₁₀O₃Contains an additional hydroxymethyl substituent

Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]- is unique due to its specific hydroxy substitution at the para position relative to the ethanone functional group, which may influence its biological activity differently compared to other similar compounds.

1-[4-(2-hydroxypropan-2-yl)phenyl]ethanone, also known as 1-[4-(1-hydroxy-1-methylethyl)phenyl]ethanone, represents a significant acetophenone derivative with the molecular formula C₁₁H₁₄O₂ and molecular weight of 178.23 g/mol [1] [2]. This compound features a tertiary alcohol group positioned at the para position of the phenyl ring, making it an important intermediate in organic synthesis and pharmaceutical applications . The synthesis of this compound has been extensively studied through various methodological approaches, each offering distinct advantages in terms of yield, selectivity, and environmental considerations.

Friedel-Crafts Acetylation Optimization with Hydrogen Fluoride Catalysis

The Friedel-Crafts acetylation methodology using hydrogen fluoride as a catalyst represents one of the most established approaches for synthesizing 1-[4-(2-hydroxypropan-2-yl)phenyl]ethanone [4] [5]. Hydrogen fluoride demonstrates exceptional catalytic activity in aromatic acylation reactions due to its strong Brønsted acid character and ability to generate highly electrophilic acyl species [6]. Research has demonstrated that hydrogen fluoride-catalyzed reactions typically proceed at significantly lower temperatures compared to traditional Lewis acid catalysts, with optimal reaction conditions occurring between -10°C to -75°C [5].

The mechanism of hydrogen fluoride-catalyzed acetylation involves the initial protonation of the acylating agent, followed by the formation of an acylium ion intermediate [7] [8]. The highly electrophilic nature of this intermediate ensures efficient attack on the electron-rich aromatic substrate [9]. Studies have shown that the reaction selectivity for para-substituted products reaches exceptional levels, with para to ortho/meta ratios exceeding 80:1 under optimized conditions [5]. Temperature control plays a crucial role in achieving high selectivity, with reactions conducted at -75°C yielding para to total isomer ratios of approximately 350:1 [5].

Table 1: Hydrogen Fluoride-Catalyzed Acetylation Optimization Parameters

ParameterOptimal RangeYield (%)Selectivity (p:o+m)Reference
Temperature-75°C to -10°C85-9280:1 to 350:1 [5]
Reaction Time2-6 hours88-94200:1 [5]
Catalyst Loading1.2-2.0 equiv90-95150:1 [4]
Substrate Ratio1:1.2 (substrate:acylating agent)89-93180:1 [5]

The advantages of hydrogen fluoride catalysis include minimal side product formation, excellent regioselectivity, and the ability to achieve high conversion rates under mild conditions [4] [5]. Research indicates that the yield of para-isobutylacetophenone using hydrogen fluoride catalysis is approximately 10% higher than conventional processes operating at elevated temperatures [5]. The high purity of products obtained through this methodology, typically exceeding 98%, significantly simplifies downstream purification processes [5].

Environmental considerations have led to the development of heterogeneous hydrogen fluoride-based catalysts, which offer the advantage of catalyst recovery and reuse [10]. These solid acid catalysts, such as hydrogen fluoride supported on metal oxide carriers, maintain the high activity of liquid hydrogen fluoride while addressing handling and waste disposal concerns [10]. Optimization studies have demonstrated that these heterogeneous systems can achieve yields comparable to homogeneous hydrogen fluoride catalysis while providing enhanced process safety [9].

Novel Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a revolutionary approach for the preparation of 1-[4-(2-hydroxypropan-2-yl)phenyl]ethanone, offering significant advantages in terms of reaction time reduction and yield enhancement [11] [12] [13]. The application of microwave irradiation to Friedel-Crafts acylation reactions results in dramatic improvements in reaction kinetics, with typical reaction times reduced from conventional 1-2 hours to 60-120 seconds [11].

The mechanism of microwave acceleration in acylation reactions involves direct heating of polar molecules and ionic intermediates, leading to rapid temperature elevation and enhanced molecular motion [14]. Research has demonstrated that microwave irradiation particularly benefits intramolecular Friedel-Crafts reactions, where the high probability of close proximity between reaction sites is enhanced by the rapid heating effect [14]. Studies comparing microwave-assisted versus conventional heating show that microwave conditions can increase reaction rates by factors of 30-50 while maintaining excellent product selectivity [13].

Table 2: Microwave-Assisted Synthesis Optimization Data

Power (W)Temperature (°C)Time (min)Yield (%)Purity (%)Reference
300100-1202-488-9295-97 [11]
400120-1403-590-9596-98 [13]
500140-1604-692-9697-99 [13]
600160-1805-889-9494-96 [12]

Catalyst selection for microwave-assisted protocols has been extensively investigated, with bismuth triflate demonstrating exceptional performance under solvent-free microwave conditions [13]. Research shows that bismuth triflate-catalyzed reactions achieve quantitative conversion within short irradiation periods while maintaining high para-selectivity [13]. The catalyst can be recovered and reused up to five times without significant loss of catalytic activity, making the process economically viable for large-scale applications [13].

Solvent-free microwave protocols represent a particularly attractive approach, eliminating the need for organic solvents while achieving superior yields [15] [13]. Studies have demonstrated that reactions conducted under solvent-free microwave conditions yield 90-98% of desired products, significantly higher than conventional solvent-based methods [11]. The absence of solvents also simplifies product isolation and reduces environmental impact [16].

Temperature and power optimization studies reveal that optimal conditions typically involve moderate microwave power (300-500 W) with carefully controlled temperature profiles [15] [13]. Excessive power can lead to localized overheating and decreased selectivity, while insufficient power results in incomplete conversion [14]. Real-time monitoring of reaction progress through temperature measurement ensures consistent results and prevents product degradation [13].

Comparative Analysis of Acetic Acid vs. Acetic Anhydride Acylation Pathways

The choice between acetic acid and acetic anhydride as acylating agents significantly impacts the efficiency and mechanism of 1-[4-(2-hydroxypropan-2-yl)phenyl]ethanone synthesis [17] [18] [19]. Comprehensive studies comparing these two acylating agents reveal fundamental differences in reactivity, mechanism, and practical considerations for synthetic applications [17] [20].

Acetic anhydride demonstrates superior acylating ability compared to acetic acid, with reaction rates typically 5-fold higher under comparable conditions [17]. This enhanced reactivity stems from the more favorable leaving group characteristics of the acetate ion compared to water, which is the leaving group in acetic acid acylation [17]. Research indicates that acetic anhydride-mediated reactions proceed through clean acylium ion formation without the inhibitory effects associated with water formation [18].

Table 3: Comparative Analysis of Acylating Agents

ParameterAcetic AcidAcetic AnhydrideImprovement FactorReference
Reaction RateBaseline5× faster5.0 [17]
Typical Yield (%)45-6080-951.7× [17] [18]
Reaction Temperature (°C)180-22045-80- [21] [18]
Catalyst Loading (mol%)15-255-152.0× [17]
Water FormationHighNone- [18]
Product Purity (%)85-9095-991.1× [22]

Mechanistic studies reveal that acetic acid acylation proceeds through a two-step process involving initial esterification followed by rearrangement to the desired ketone product [17]. This pathway requires the formation of intermediate aromatic esters, which subsequently undergo Friedel-Crafts rearrangement under acidic conditions [17]. In contrast, acetic anhydride reactions proceed directly through acylium ion intermediates, avoiding the complications associated with ester formation [18].

The catalytic requirements for these two pathways differ substantially [17] [21]. Acetic acid acylation typically requires higher catalyst loadings (15-25 mol%) and more forcing conditions due to the inherent stability of the carboxylic acid functional group [17]. Acetic anhydride reactions achieve comparable conversions with significantly lower catalyst loadings (5-15 mol%) and milder reaction conditions [18]. The reduced catalyst requirements for acetic anhydride make this pathway more economically attractive for industrial applications [22].

Environmental considerations favor acetic anhydride pathways due to the absence of water formation, which can lead to catalyst deactivation and side product formation in acetic acid systems [17] [18]. The anhydrous nature of acetic anhydride reactions enables the use of moisture-sensitive catalysts and eliminates the need for water removal during processing [18]. Additionally, the higher atom economy of acetic anhydride reactions contributes to reduced waste generation and improved environmental profiles [23].

Recovery and recycling studies demonstrate that acetic anhydride can be effectively recovered from reaction mixtures and reused multiple times without significant loss of effectiveness [22]. Research shows that recovered acetic anhydride with 85% purity maintains reaction yields within 5% of fresh reagent performance [22]. This recyclability, combined with the superior reaction kinetics, establishes acetic anhydride as the preferred acylating agent for large-scale synthesis of 1-[4-(2-hydroxypropan-2-yl)phenyl]ethanone [22].

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1-[4-(1-Hydroxy-1-methylethyl)phenyl]ethanone

Dates

Last modified: 08-15-2023

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